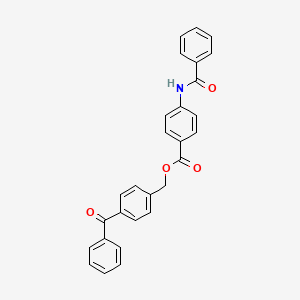
N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide
Descripción general
Descripción
Compounds like N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide belong to a class of organic compounds known as nitrophenyl compounds. These compounds contain a phenyl group, which is a ring of 6 carbon atoms attached to one or more nitro functional groups .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a phenyl ring with a nitro group and a phenoxyacetamide group attached. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions, including reduction, substitution, and coupling reactions . The exact reactions and their mechanisms depend on the specific compound and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. Properties such as solubility, melting point, and boiling point can be determined experimentally . Other properties, such as polarity and reactivity, can be predicted based on the compound’s molecular structure .Aplicaciones Científicas De Investigación
Catalysis and Hydrolysis Studies
N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide has been studied for its role in catalysis, particularly in the hydrolysis of related compounds. Broxton (1981) examined the hydrolysis of N-methyl-N-(4'-nitrophenyl)-2-phenoxyacetamide in various buffer systems, highlighting the importance of understanding micellar catalysis in different reaction conditions. This research offers insights into the interactions of similar compounds in the presence of detergents and different pH conditions, crucial for industrial and biochemical applications (Broxton, 1981).
Synthesis of Related Compounds
Research into the synthesis of compounds related to this compound, such as N-hydroxyacetaminophen, has been conducted to explore their potential as toxic metabolites. Gemborys, Gribble, and Mudge (1978) synthesized N-hydroxyacetaminophen and its phenolic sulfate conjugate, providing essential data for understanding the metabolic pathways and potential toxicity of related compounds (Gemborys, Gribble, & Mudge, 1978).
Biological Activity and Detoxification
In 2022, Girel et al. investigated bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamides, including compounds structurally similar to this compound. Their research revealed the formation of glucoside derivatives as detoxification products, highlighting the biological activity and potential applications of these compounds in understanding detoxification processes in various organisms (Girel et al., 2022).
Fungicidal Properties
Mukhtorov et al. (2019) studied the fungicidal properties of 2-amino-4-nitrophenol and its derivatives, including compounds structurally related to this compound. Their research provides valuable insights into the fungicidal activity of these compounds against various phytopathogenic fungi, which can inform agricultural practices and the development of new fungicides (Mukhtorov et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of nitrophenyl compounds is an active area of research, with potential applications in areas such as sensing, materials science, and medicinal chemistry . Future research may focus on developing new synthesis methods, studying new reactions, or exploring new applications for these compounds .
Propiedades
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-13-8-10(16(19)20)6-7-12(13)15-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTWAHGBGTWVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4163422.png)
![N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4163425.png)




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)

![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)


